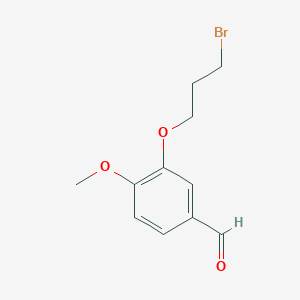

3-(3-Bromopropoxy)-4-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromopropoxy)-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-14-10-4-3-9(8-13)7-11(10)15-6-2-5-12/h3-4,7-8H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYOZVWHRKNWGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628942 | |

| Record name | 3-(3-Bromopropoxy)-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148433-01-6 | |

| Record name | 3-(3-Bromopropoxy)-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148433-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Bromopropoxy)-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde, a valuable intermediate in organic synthesis. This document consolidates key chemical and physical properties, provides a plausible synthetic route, and outlines potential applications in research and drug development.

Chemical Identification and Properties

This compound is a substituted benzaldehyde derivative. Its unique structure, featuring a bromopropoxy group, makes it a versatile reagent for introducing a three-carbon chain with a terminal bromide, which can be further functionalized.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 148433-01-6[1] |

| Molecular Formula | C₁₁H₁₃BrO₃[1] |

| Synonyms | Benzaldehyde, 3-(3-bromopropoxy)-4-methoxy-; 4-methoxy-3-(3-bromopropoxy)-benzaldehyde[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 273.12 g/mol | PubChem[1] |

| Exact Mass | 272.00481 Da | PubChem[1] |

| XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

It is important to distinguish this compound from its isomer, 4-(3-Bromopropoxy)-3-methoxybenzaldehyde, which has the CAS number 148433-00-5.[2][3][4]

Synthesis

While specific experimental protocols for the direct synthesis of this compound are not extensively detailed in publicly available literature, a general synthetic approach can be inferred from standard organic chemistry principles and related preparations.[5] The most plausible method is a Williamson ether synthesis.

General Synthetic Workflow

The synthesis would likely involve the reaction of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 1,3-dibromopropane in the presence of a suitable base.

Caption: General workflow for the synthesis of this compound.

Postulated Experimental Protocol

-

Dissolution: Dissolve isovanillin in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Base Addition: Add a slight excess of a base, for example, potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the phenolic hydroxyl group.

-

Alkylation: Introduce 1,3-dibromopropane to the reaction mixture. The reaction should be stirred at room temperature or with gentle heating to facilitate the nucleophilic substitution.

-

Work-up: After the reaction is complete (monitored by TLC), the mixture is typically filtered to remove the base. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified, commonly by column chromatography on silica gel, to yield the pure this compound.

Applications in Research and Drug Development

Benzaldehyde derivatives are important precursors in the synthesis of a wide range of pharmaceutical compounds and biologically active molecules. The presence of the bromopropoxy group in this compound offers a reactive handle for further chemical modifications, making it a valuable building block.

Potential Signaling Pathway Interactions

While no specific signaling pathways have been directly associated with this compound in the reviewed literature, its structural similarity to other substituted benzaldehydes suggests potential applications in the development of enzyme inhibitors or receptor ligands. The core benzaldehyde moiety is a common feature in molecules designed to interact with various biological targets.

The logical relationship for its use as a synthetic intermediate can be visualized as follows:

Caption: Logical flow from the starting material to a potential final product.

Safety and Handling

Conclusion

This compound is a chemical intermediate with significant potential in synthetic organic chemistry. Its defined structure and reactive functional groups make it a valuable tool for researchers and scientists in the field of drug development and materials science. Further investigation into its reactivity and applications is warranted to fully explore its synthetic utility.

References

- 1. This compound | C11H13BrO3 | CID 22924627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(3-Bromopropoxy)-3-methoxybenzaldehyde | C11H13BrO3 | CID 5303072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(3-BROMO-PROPOXY)-3-METHOXY-BENZALDEHYDE | 148433-00-5 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Physical Properties of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the aromatic aldehyde 3-(3-Bromopropoxy)-4-methoxybenzaldehyde, identified by the CAS number 148433-01-6. This document is intended to serve as a foundational resource for professionals in research and development who are considering this compound for further study or as a building block in chemical synthesis.

Core Physical and Chemical Properties

While experimentally determined data for this compound remains limited in publicly accessible literature, a significant amount of information has been computationally predicted and is available through chemical databases. These computed properties offer valuable insights into the compound's expected behavior and characteristics.

It is crucial to distinguish this compound from its isomer, 4-(3-Bromopropoxy)-3-methoxybenzaldehyde (CAS 148433-00-5), as their physical properties will differ. The data presented herein pertains specifically to the 3-(3-Bromopropoxy)-4-methoxy isomer.

Table 1: Summarized Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrO₃ | PubChem[1] |

| Molecular Weight | 273.12 g/mol | PubChem[1] |

| CAS Number | 148433-01-6 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

| Exact Mass | 272.00481 Da | PubChem[1] |

| Monoisotopic Mass | 272.00481 Da | PubChem[1] |

| Topological Polar Surface Area | 35.5 Ų | PubChem[1] |

| Heavy Atom Count | 15 | PubChem[1] |

| Complexity | 187 | PubChem[1] |

Note: The majority of the data in Table 1 is computationally derived and should be used as a guideline pending experimental verification.

Experimental Protocols

General Synthetic Approach: Williamson Ether Synthesis

The synthesis of this compound would likely proceed via the reaction of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 1,3-dibromopropane in the presence of a suitable base.

Methodology:

-

Deprotonation: Isovanillin is treated with a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. This step deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide.

-

Nucleophilic Attack: 1,3-dibromopropane is added to the reaction mixture. The phenoxide ion then acts as a nucleophile, attacking one of the carbon atoms bearing a bromine atom in a Williamson ether synthesis fashion.

-

Reaction Conditions: The reaction is typically stirred at an elevated temperature to facilitate the substitution reaction.

-

Workup and Purification: After the reaction is complete, an aqueous workup is performed to remove the base and any inorganic byproducts. The crude product is then extracted into an organic solvent. Final purification is generally achieved through column chromatography on silica gel.

Biological Activity and Signaling Pathways

As of the latest literature review, there are no specific studies detailing the biological activity or the involvement of this compound in any signaling pathways. Research on similar benzaldehyde derivatives suggests a wide range of potential biological activities, but these cannot be directly extrapolated to the compound of interest.

For researchers interested in the potential pharmacological applications of this molecule, initial studies would need to focus on in vitro screening assays to determine its biological targets.

Given the absence of data on its interaction with biological systems, a diagram of a signaling pathway or experimental workflow involving this compound cannot be provided at this time. Further research is required to elucidate its biological function.

References

Technical Guide: Physicochemical and Analytical Characterization of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Data

The fundamental molecular properties of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde are essential for its application in research and development. The compound's molecular formula has been established as C₁₁H₁₃BrO₃.[1] Based on this formula, the molecular weight is calculated by summing the atomic weights of its constituent atoms.

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions, preparation of solutions with specific molarity, and interpretation of mass spectrometry data.

Data Presentation: Molecular Weight Calculation

The molecular weight was determined using the standard atomic weights of the constituent elements: Carbon, Hydrogen, Bromine, and Oxygen.

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 13 | 1.008 | 13.104 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 273.126 |

Note: Standard atomic weights are sourced from IUPAC recommendations and may have slight variations based on isotopic composition.[2][3][4][5][6]

The calculated molecular weight of 273.126 g/mol is consistent with the value of 273.12 g/mol listed in chemical databases such as PubChem.[1]

Experimental Protocols

Methodology for Molecular Weight Verification by Mass Spectrometry

To experimentally verify the molecular weight and confirm the structure of a synthesized or isolated compound like this compound, high-resolution mass spectrometry (HRMS) is a standard and definitive method.

Objective: To determine the accurate mass of the molecular ion and confirm its elemental composition.

Protocol Outline: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, typically containing a small percentage of formic acid (e.g., 0.1%) to promote ionization.

-

-

Instrumentation and Calibration:

-

Utilize an ESI-TOF mass spectrometer.

-

Calibrate the instrument immediately prior to analysis using a standard calibration solution (e.g., sodium formate or a commercially available calibrant mixture) to ensure high mass accuracy (<5 ppm).

-

-

Analysis Parameters:

-

Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

-

Infusion Method: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Range: Set the detector to scan a mass range that includes the expected molecular ion, for instance, m/z 100-500.

-

Data Acquisition: Acquire data for a sufficient duration (e.g., 1-2 minutes) to obtain a stable signal and a high-resolution mass spectrum.

-

-

Data Processing and Interpretation:

-

Process the acquired spectrum to identify the peak corresponding to the molecular ion. For this compound, this would be the [M+H]⁺ adduct.

-

Note the characteristic isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), which results in two major peaks for the molecular ion separated by ~2 Da.[2]

-

Determine the monoisotopic mass from the spectrum and compare it to the theoretical exact mass calculated for the elemental formula C₁₁H₁₃BrO₃. The theoretical monoisotopic mass is approximately 272.0048 Da.[1]

-

Calculate the mass error in parts-per-million (ppm) to confirm the elemental composition.

-

Visualized Workflow

The following diagram illustrates a generalized workflow for the chemical analysis and characterization of a novel or synthesized compound, from initial sample receipt to final data reporting.

Caption: A logical workflow for the characterization of a chemical compound.

References

- 1. This compound | C11H13BrO3 | CID 22924627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bromine - Wikipedia [en.wikipedia.org]

- 3. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. Oxygen - Wikipedia [en.wikipedia.org]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

3-(3-Bromopropoxy)-4-methoxybenzaldehyde chemical formula

An In-depth Technical Guide to 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of novel chemical entities is paramount. This document provides a comprehensive technical overview of this compound, a compound with potential applications in synthetic chemistry and pharmaceutical research.

Chemical Identity and Properties

This compound is a substituted benzaldehyde derivative. Its chemical structure incorporates a methoxy group and a bromopropoxy side chain attached to the benzene ring, which also features an aldehyde functional group.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C11H13BrO3 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 148433-01-6 | PubChem[1] |

| Molecular Weight | 273.12 g/mol | PubChem[1] |

| Exact Mass | 272.00481 Da | PubChem[1] |

| XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: Williamson Ether Synthesis

This protocol describes a plausible method for the synthesis of this compound from isovanillin and 1,3-dibromopropane.

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

1,3-dibromopropane

-

Potassium carbonate (K2CO3)

-

Acetone

-

Dichloromethane (CH2Cl2)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of isovanillin (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1,3-dibromopropane (1.2 eq) to the reaction mixture.

-

Reflux the mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization Protocol

The structure and purity of the synthesized this compound can be confirmed using the following spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR Spectroscopy: Dissolve a small sample of the purified compound in deuterated chloroform (CDCl3). The expected proton signals are: a singlet for the aldehyde proton (~9.8 ppm), aromatic protons on the benzene ring (multiplets between 6.9 and 7.8 ppm), a triplet for the methylene group adjacent to the oxygen (~4.2 ppm), a triplet for the methylene group adjacent to the bromine (~3.6 ppm), a quintet for the central methylene group of the propoxy chain (~2.3 ppm), and a singlet for the methoxy group protons (~3.9 ppm).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum in CDCl3 would show characteristic peaks for the aldehyde carbonyl carbon (~191 ppm), aromatic carbons (110-160 ppm), the carbon of the methylene group attached to oxygen (~68 ppm), the methoxy carbon (~56 ppm), the carbon of the methylene group attached to bromine (~32 ppm), and the central methylene carbon (~30 ppm).

2. Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]+ and/or a protonated molecular ion peak [M+H]+ corresponding to the calculated exact mass of 272.00481 Da. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) should also be observed.

Visualizations

The following diagrams illustrate the synthesis and characterization workflows.

Caption: Workflow for the synthesis of this compound.

Caption: Logical workflow for the structural characterization and purity assessment.

References

Comparative Data of C11H13BrO3 Isomers

An In-Depth Technical Guide to the Isomers of C11H13BrO3 for Researchers and Drug Development Professionals

The chemical formula C11H13BrO3 represents a variety of structural isomers, each with unique properties and potential applications. This technical guide provides a detailed overview of three benzaldehyde-based isomers: 3-Bromo-4,5-diethoxybenzaldehyde, 3-(3-Bromopropoxy)-4-methoxybenzaldehyde, and 2-Bromo-4,5-diethoxybenzaldehyde. The guide is intended for researchers, scientists, and drug development professionals, offering a comparative summary of their properties, detailed experimental protocols, and insights into potential biological activities based on structurally related compounds.

A summary of the key quantitative data for the identified isomers is presented below, allowing for a clear comparison of their fundamental physicochemical properties.

| Property | 3-Bromo-4,5-diethoxybenzaldehyde | This compound | 2-Bromo-4,5-diethoxybenzaldehyde |

| IUPAC Name | 3-bromo-4,5-diethoxybenzaldehyde[1] | This compound[2] | 2-bromo-4,5-diethoxybenzaldehyde[3] |

| CAS Number | 90109-64-1[1] | 148433-01-6[2] | 91335-51-2[4] |

| Molecular Weight | 273.12 g/mol [1] | 273.12 g/mol [2] | 273.12 g/mol [4] |

| Molecular Formula | C11H13BrO3[1] | C11H13BrO3[2] | C11H13BrO3[4] |

| XLogP3 | 2.8[1] | 2.4[2] | Not Available |

| Spectral Data | 1H NMR, GC-MS available[1] | 13C NMR, GC-MS, IR available[5] | Not readily available |

Experimental Protocols: Synthesis of Brominated Diethoxybenzaldehydes

Objective: To synthesize 2-Bromo-4,5-diethoxybenzaldehyde from 3,4-diethoxybenzaldehyde.

Reaction Scheme:

Caption: Reaction scheme for the bromination of 3,4-diethoxybenzaldehyde.

Materials:

-

3,4-Diethoxybenzaldehyde

-

Bromine (Br2)

-

Glacial Acetic Acid

-

Methanol

-

Water

Procedure:

-

Dissolution of Starting Material: In a glass reactor, dissolve 3,4-diethoxybenzaldehyde in methanol.[6]

-

Bromination: While stirring and cooling the reactor, slowly add a solution of bromine in acetic acid.[8] Maintain the temperature below 40°C.[6]

-

Reaction Monitoring: Continue stirring at this temperature for approximately one hour.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture can be worked up by adding water to precipitate the crude product.[8]

-

Purification: The resulting precipitate is collected by filtration and can be further purified by recrystallization or silica gel column chromatography to yield the final product, 2-Bromo-4,5-diethoxybenzaldehyde.[8]

Potential Biological Activity and Signaling Pathways

While there is limited direct information on the biological activities of the C11H13BrO3 isomers, research on the structurally related compound 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) provides valuable insights. BDB, a natural bromophenol from red algae, has demonstrated significant antioxidant and anti-inflammatory properties.[9][10]

Antioxidant Activity via the Nrf2/HO-1 Pathway:

Studies have shown that BDB protects skin cells from oxidative damage by activating the Nrf2/HO-1 pathway.[9] BDB induces the expression of heme oxygenase-1 (HO-1), a cytoprotective enzyme, through the activation and nuclear translocation of the transcription factor Nrf2.[9] This suggests that the C11H13BrO3 isomers, which share the same brominated benzaldehyde core, could be investigated for similar antioxidant properties.

The signaling cascade for BDB-induced antioxidant response can be visualized as follows:

References

- 1. 3-Bromo-4,5-diethoxybenzaldehyde | C11H13BrO3 | CID 2793423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C11H13BrO3 | CID 22924627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-4,5-diethoxybenzaldehyde | C11H13BrO3 | CID 819972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 91335-51-2 | 2-bromo-4,5-diethoxybenzaldehyde - Synblock [synblock.com]

- 5. 4-(3-Bromopropoxy)-3-methoxybenzaldehyde | C11H13BrO3 | CID 5303072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde [designer-drug.com]

- 7. sunankalijaga.org [sunankalijaga.org]

- 8. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Technical Guide: Spectroscopic and Synthetic Profile of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 3-(3-Bromopropoxy)-4-methoxybenzaldehyde. The information presented herein is intended to support research and development activities where this compound may be utilized as a chemical intermediate or building block.

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 148433-01-6 |

| Molecular Formula | C₁₁H₁₃BrO₃ |

| Molecular Weight | 273.12 g/mol |

| Structure |

[1] |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.86 | s | 1H | -CHO |

| 7.45 | dd, J=8.2, 1.9 Hz | 1H | Ar-H |

| 7.42 | d, J=1.9 Hz | 1H | Ar-H |

| 6.98 | d, J=8.2 Hz | 1H | Ar-H |

| 4.25 | t, J=5.8 Hz | 2H | -O-CH₂- |

| 3.94 | s | 3H | -OCH₃ |

| 3.65 | t, J=6.4 Hz | 2H | -CH₂-Br |

| 2.38 | quintet, J=6.1 Hz | 2H | -CH₂-CH₂-CH₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 190.9 | -CHO |

| 154.5 | Ar-C-OCH₃ |

| 149.0 | Ar-C-O- |

| 130.3 | Ar-C |

| 126.9 | Ar-CH |

| 111.8 | Ar-CH |

| 111.2 | Ar-CH |

| 68.1 | -O-CH₂- |

| 56.1 | -OCH₃ |

| 32.0 | -CH₂-CH₂-CH₂- |

| 29.8 | -CH₂-Br |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925-2850 | Medium | C-H stretch (aliphatic) |

| 2830, 2730 | Medium | C-H stretch (aldehyde) |

| 1685 | Strong | C=O stretch (aldehyde) |

| 1590, 1510 | Strong | C=C stretch (aromatic) |

| 1270 | Strong | C-O stretch (aryl ether) |

| 1140 | Strong | C-O stretch (alkyl ether) |

| 650 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 274 | 95 | [M+2]⁺ (with ⁸¹Br) |

| 272 | 100 | [M]⁺ (with ⁷⁹Br) |

| 151 | 80 | [M - C₃H₆Br]⁺ |

| 123 | 40 | [M - C₃H₆Br - CO]⁺ |

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and 1,3-dibromopropane.

Materials:

-

3-Hydroxy-4-methoxybenzaldehyde (isovanillin)

-

1,3-Dibromopropane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 3-hydroxy-4-methoxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone.

-

Addition of Reagent: While stirring the mixture, add 1,3-dibromopropane (1.5 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetone.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

References

13C NMR Analysis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. This guide covers experimental protocols, data interpretation, and predicted chemical shift assignments.

Introduction

This compound is a substituted aromatic aldehyde containing several key functional groups: a benzaldehyde moiety, a methoxy group, and a bromopropoxy chain. 13C NMR spectroscopy is a powerful analytical technique for confirming the carbon framework of such molecules. By analyzing the chemical shifts of each carbon atom, we can verify the molecular structure and ensure sample purity. This guide will detail the expected 13C NMR spectrum and provide a protocol for its acquisition.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for similar functional groups and substituent effects observed in related structures.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Aldehyde) | 190 - 193 | The aldehyde carbonyl carbon is highly deshielded and typically appears in this downfield region.[1][2] |

| C-4 (Aromatic, attached to -OCH3) | 150 - 155 | The oxygen of the methoxy group strongly deshields the attached aromatic carbon. |

| C-3 (Aromatic, attached to -O(CH2)3Br) | 148 - 152 | The oxygen of the propoxy group also deshields the attached aromatic carbon. |

| C-1 (Aromatic, attached to -CHO) | 130 - 135 | The carbon attached to the aldehyde group is deshielded, but less so than the oxygen-bearing carbons. |

| C-6 (Aromatic) | 125 - 130 | Aromatic CH carbon adjacent to the aldehyde group. |

| C-5 (Aromatic) | 112 - 118 | Aromatic CH carbon ortho to the electron-donating methoxy group, expected to be shielded. |

| C-2 (Aromatic) | 110 - 115 | Aromatic CH carbon ortho to the electron-donating propoxy group, also expected to be shielded. |

| O-CH2-(CH2)2Br | 68 - 72 | The carbon attached to the ether oxygen is deshielded. |

| -O-CH3 | 55 - 60 | The methoxy carbon is a typical value for this functional group.[3] |

| -CH2-Br | 32 - 36 | The carbon attached to the electronegative bromine atom is deshielded compared to a simple alkane. |

| -CH2-CH2-CH2- | 30 - 34 | The central methylene group of the propoxy chain. |

Experimental Protocol

The following is a detailed methodology for acquiring the 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for NMR analysis of organic compounds.[2]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[2]

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Nucleus: 13C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on a Bruker instrument).

-

Acquisition Parameters:

-

Spectral Width: 0 - 220 ppm. This range covers the expected chemical shifts for all carbon types in the molecule.

-

Number of Scans (ns): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio. The low natural abundance of 13C necessitates a larger number of scans.

-

Relaxation Delay (d1): 2 seconds. A sufficient delay is needed to allow for the complete relaxation of all carbon nuclei, ensuring accurate integration if quantitative analysis is required.

-

Acquisition Time (aq): Approximately 1-2 seconds.

-

Temperature: 298 K (25 °C).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm or the CDCl3 solvent peak to 77.16 ppm.

-

Integrate the peaks if quantitative information is desired, although routine 13C NMR is primarily used for qualitative structural information.

-

Assign the peaks to the corresponding carbon atoms in the molecule based on their chemical shifts and comparison with predicted values and spectral databases.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.

References

- 1. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

A Technical Guide to the Solubility of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde, a compound of interest in synthetic and medicinal chemistry. A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. This guide, therefore, provides a detailed, generalized experimental protocol for determining the solubility of this compound, based on the established isothermal shake-flask method.[1][2][3][4] Furthermore, a template for the systematic presentation of solubility data is provided to aid researchers in documenting and comparing results. A logical workflow for the experimental determination of solubility is also visualized.

Introduction

This compound is a substituted aromatic aldehyde. Its molecular structure, featuring a polar benzaldehyde group, ether linkages, and a bromoalkyl chain, suggests a nuanced solubility profile in organic solvents of varying polarities. Understanding the solubility of this compound is crucial for its application in organic synthesis, purification, formulation, and various assays relevant to drug discovery and development.

While specific experimental solubility data for this compound is not currently available in the cited literature, this guide provides a robust framework for its determination. The methodologies described herein are based on widely accepted principles for assessing the solubility of organic compounds.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented below. These properties can offer preliminary insights into its expected solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrO₃ | PubChem |

| Molecular Weight | 273.12 g/mol | PubChem[5] |

| XLogP3 (Computed) | 2.4 | PubChem[5] |

| Hydrogen Bond Donor Count | 0 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |

Quantitative Solubility Data (Template)

The following table is a template for presenting experimentally determined solubility data for this compound in a selection of common organic solvents at a standardized temperature (e.g., 25 °C).

| Solvent | Solvent Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Hexane | 0.1 | |||

| Toluene | 2.4 | |||

| Diethyl Ether | 2.8 | |||

| Dichloromethane | 3.1 | |||

| Acetone | 5.1 | |||

| Ethyl Acetate | 4.4 | |||

| Isopropanol | 3.9 | |||

| Ethanol | 4.3 | |||

| Methanol | 5.1 | |||

| Dimethyl Sulfoxide (DMSO) | 7.2 |

Experimental Protocol: Determination of Thermodynamic Solubility using the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2][3][4] The following protocol is a generalized procedure that can be adapted for this compound.

Materials and Equipment

-

Compound: this compound (solid, high purity)

-

Solvents: A range of organic solvents of analytical grade (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, isopropanol, DMSO).

-

Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed for a set duration (e.g., 15-20 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the solubility.

-

Data Analysis

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL and mol/L.

-

Record any qualitative observations, such as color changes or the formation of solvates.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for the determination of solubility.

Conclusion

This technical guide provides a comprehensive framework for researchers and professionals in drug development to systematically determine and document the solubility of this compound in various organic solvents. While specific solubility data for this compound is not currently published, the detailed experimental protocol based on the isothermal shake-flask method offers a reliable approach to generate this crucial information. The provided data table template will ensure consistent and comparable documentation of results. A clear understanding of the solubility of this compound will undoubtedly facilitate its effective use in future research and development endeavors.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. This compound | C11H13BrO3 | CID 22924627 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hazards and Safety of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. A specific Safety Data Sheet (SDS) for 3-(3-Bromopropoxy)-4-methoxybenzaldehyde was not available at the time of writing. The information herein is extrapolated from data on structurally similar compounds and general principles of chemical safety. It is imperative to handle this compound with caution in a controlled laboratory setting and to conduct a thorough risk assessment before use.

Executive Summary

This compound is a chemical intermediate likely used in organic synthesis. Due to the presence of an aldehyde and a brominated alkyl chain, this compound is predicted to possess irritant properties and may be harmful if ingested or inhaled. This guide summarizes the potential hazards, recommended safety precautions, and emergency procedures based on an analysis of related chemical structures. All personnel should be thoroughly trained in handling hazardous chemicals and have access to appropriate personal protective equipment (PPE) before working with this substance.

Presumptive Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound can be anticipated to fall under the following hazard categories. This classification is inferred from similar compounds containing aldehyde and alkyl halide functionalities.

Potential GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

-

H402: Harmful to aquatic life.

-

H412: Harmful to aquatic life with long-lasting effects.[3]

Signal Word: Warning

Hazard Pictograms:

Quantitative Safety Data

The following table summarizes key quantitative data. It is important to note that some of this data is for structurally related compounds and should be used as an estimate.

| Parameter | Value | Source Compound / Notes |

| Acute Oral Toxicity (LD50) | 3300 mg/kg (Rat) | Data for a related compound.[2] |

| Acute Dermal Toxicity (LD50) | >5010 mg/kg (Rabbit) | Data for a related compound.[2] |

| Flash Point | > 110 °C / > 230 °F | Data for 3-Bromo-p-anisaldehyde.[4] |

| Melting Point | 49 - 54 °C / 120.2 - 129.2 °F | Data for 3-Bromo-p-anisaldehyde.[4] |

| Molecular Weight | 273.12 g/mol | [5][6] |

Experimental Protocols

Detailed experimental protocols for determining the safety profile of this compound are not publicly available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically employed for such evaluations.

4.1 Acute Oral Toxicity (OECD 401)

-

Objective: To determine the median lethal dose (LD50) following a single oral administration.

-

Test Animals: Typically rats, fasted prior to administration.

-

Procedure: The test substance is administered by gavage in graduated doses to several groups of experimental animals.

-

Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes over a period of up to 14 days.

-

Data Analysis: The LD50 is calculated using statistical methods, representing the dose at which 50% of the test population is expected to die.

4.2 Skin Irritation/Corrosion (OECD 404)

-

Objective: To assess the potential for the substance to cause skin irritation.

-

Test Animals: Typically albino rabbits.

-

Procedure: A small amount of the substance (0.5 g) is applied to a shaved patch of skin and covered with a gauze patch for a specified duration (e.g., 4 hours).

-

Observation: The skin is evaluated for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal.

-

Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

4.3 Eye Irritation/Corrosion (OECD 405)

-

Objective: To determine the potential for the substance to cause serious eye damage or irritation.

-

Test Animals: Typically albino rabbits.

-

Procedure: A small, measured amount of the substance is instilled into one eye of the test animal. The other eye remains untreated as a control.

-

Observation: The eyes are examined at specific intervals for corneal opacity, iritis, conjunctival redness, and chemosis.

-

Data Analysis: The severity of the reactions is scored, and the substance is classified based on the persistence and severity of the observed effects.

Handling and Emergency Procedures

A logical workflow for the safe handling and response to incidents involving this chemical is crucial.

Caption: Workflow for Safe Handling and Emergency Response.

Personal Protective Equipment (PPE)

To minimize exposure, the following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.[2]

-

Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, use a NIOSH-approved respirator.[2]

Fire and Explosion Hazards

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[2]

-

Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.[2][4]

-

Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][4] Keep away from strong oxidizing agents and strong bases.[2] The compound may be air and light sensitive.

-

Disposal: Dispose of this chemical and its container through a licensed professional waste disposal service. Do not allow the material to enter drains or waterways.

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. However, based on its structure, the primary routes of exposure are inhalation, ingestion, and skin/eye contact.

-

Skin: Expected to cause skin irritation.[2]

-

Eyes: Expected to cause serious eye irritation.[2]

-

Inhalation: May cause respiratory tract irritation.[2]

-

Ingestion: Presumed to be harmful if swallowed.[1]

-

Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. bio.vu.nl [bio.vu.nl]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C11H13BrO3 | CID 22924627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(3-Bromopropoxy)-3-methoxybenzaldehyde | C11H13BrO3 | CID 5303072 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde synthesis

An In-depth Technical Guide to the Synthesis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

This guide provides a comprehensive literature review and detailed protocols for the synthesis of this compound, a valuable intermediate in the development of various organic molecules. The synthesis is primarily achieved through a Williamson ether synthesis, a robust and widely used method for forming ether linkages. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The principal route for the synthesis of this compound involves the reaction of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 1,3-dibromopropane. This reaction is a classic example of a Williamson ether synthesis, where the phenoxide ion of isovanillin, formed in situ by a base, acts as a nucleophile and attacks one of the primary carbons of 1,3-dibromopropane, displacing a bromide ion.

To favor the desired mono-alkylation product and minimize the formation of the bis-alkylation byproduct, a significant excess of 1,3-dibromopropane is typically employed.

Methodological & Application

Application Note: A Detailed Protocol for the Williamson Ether Synthesis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental protocol for the synthesis of 3-(3-bromopropoxy)-4-methoxybenzaldehyde via the Williamson ether synthesis. The procedure involves the reaction of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with 1,3-dibromopropane. This protocol offers detailed steps for reaction setup, execution, product isolation, purification, and characterization, tailored for professionals in chemical and pharmaceutical research.

Introduction

The Williamson ether synthesis is a robust and widely used method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an S_N_2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide from an alkyl halide to form an ether linkage.[1][2][3] This method is particularly valuable in medicinal chemistry and materials science for modifying molecular structures to enhance their biological activity or physical properties.

This protocol details the synthesis of this compound, a useful intermediate for the development of various chemical entities. The synthesis is achieved by reacting 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with an excess of 1,3-dibromopropane in the presence of a base. The phenolic proton of isovanillin is more acidic than that of an aliphatic alcohol, allowing for deprotonation with a moderately strong base like potassium carbonate.[4]

Reaction Scheme

Figure 1. Synthesis of this compound from 3-hydroxy-4-methoxybenzaldehyde and 1,3-dibromopropane.

Materials and Reagents

The following table summarizes the key reagents required for the synthesis.

| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) | 621-59-0 | C₈H₈O₃ | 152.15[5] |

| 1,3-Dibromopropane | 109-64-8 | C₃H₆Br₂ | 201.89 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 |

| Acetone | 67-64-1 | C₃H₆O | 58.08 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |

| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 |

Experimental Protocol

This section provides a detailed step-by-step methodology for the synthesis.

Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-4-methoxybenzaldehyde (5.0 g, 32.86 mmol).

-

Add anhydrous potassium carbonate (9.08 g, 65.72 mmol, 2.0 equiv.).

-

Add 100 mL of acetone to the flask.

-

Fit the flask with a reflux condenser and a calcium chloride drying tube.

Synthesis Procedure

-

Place the flask in a heating mantle and stir the suspension vigorously.

-

Add 1,3-dibromopropane (13.27 g, 65.72 mmol, 2.0 equiv.) to the mixture using a dropping funnel or syringe. Using an excess of the dibromoalkane minimizes the formation of the undesired bis-alkylation product.

-

Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate. The disappearance of the starting material (isovanillin) spot indicates reaction completion.

Work-up and Isolation

-

After the reaction is complete, allow the mixture to cool to room temperature.[6]

-

Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid cake with a small amount of acetone.

-

Transfer the filtrate to a round-bottom flask and remove the acetone under reduced pressure using a rotary evaporator.[4]

-

Dissolve the resulting crude oil in 100 mL of dichloromethane (DCM).

-

Transfer the DCM solution to a separatory funnel and wash sequentially with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted starting material, followed by deionized water (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[4]

-

Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product.

Purification

-

Purify the crude product by column chromatography on silica gel.[6]

-

Prepare the column using a slurry of silica gel in hexane.

-

Load the crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect the fractions containing the desired product (monitor by TLC).

-

Combine the pure fractions and evaporate the solvent to yield this compound as a pure solid or oil.

Data Presentation

Reactant and Reagent Quantities

| Compound | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-Hydroxy-4-methoxybenzaldehyde | 152.15 | 5.0 g | 32.86 | 1.0 |

| 1,3-Dibromopropane | 201.89 | 13.27 g (6.7 mL) | 65.72 | 2.0 |

| Potassium Carbonate | 138.21 | 9.08 g | 65.72 | 2.0 |

| Acetone | 58.08 | 100 mL | - | - |

Product Characterization

| Property | Value |

| Product Name | This compound |

| Molecular Formula | C₁₁H₁₃BrO₃ |

| Molecular Weight | 273.12 g/mol [7] |

| Appearance | Expected to be an off-white to pale yellow solid or oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.85 (s, 1H, -CHO), 7.45 (m, 2H, Ar-H), 7.00 (d, 1H, Ar-H), 4.25 (t, 2H, -OCH₂-), 3.95 (s, 3H, -OCH₃), 3.60 (t, 2H, -CH₂Br), 2.35 (m, 2H, -CH₂CH₂CH₂-) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 191.0, 155.0, 150.0, 130.0, 127.0, 112.0, 110.0, 68.0, 56.0, 32.0, 30.0 |

Note: NMR chemical shifts are predicted values based on the structure and may vary slightly.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

1,3-Dibromopropane is a suspected carcinogen and lachrymator. Handle with extreme care.

-

Dichloromethane is a volatile and potentially toxic solvent. Avoid inhalation of vapors.

-

Acetone is highly flammable. Keep away from open flames and ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 5. Benzaldehyde, 3-hydroxy-4-methoxy- [webbook.nist.gov]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. This compound | C11H13BrO3 | CID 22924627 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-(3-Bromopropoxy)-4-methoxybenzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde as a versatile building block in the synthesis of complex organic molecules, with a particular focus on the generation of heterocyclic scaffolds with potential therapeutic applications.

Introduction

This compound is a bifunctional aromatic compound containing an aldehyde group, a methoxy substituent, and a bromopropoxy chain. This unique combination of reactive sites makes it a valuable precursor for the construction of diverse molecular architectures, particularly fused heterocyclic systems. The aldehyde functionality allows for traditional carbonyl chemistry, such as reductive aminations and condensations, while the bromopropoxy group is an excellent alkylating agent for intramolecular cyclization reactions, leading to the formation of nitrogen- and oxygen-containing rings.

The structural motif of a substituted benzaldehyde is a common starting point for the synthesis of isoquinoline alkaloids and related compounds, a class of natural products and synthetic molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Notably, derivatives of isoquinoline have been identified as potent inhibitors of phosphodiesterases (PDEs), enzymes that play a crucial role in intracellular signaling pathways.

Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 148433-01-6 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₃BrO₃ | --INVALID-LINK-- |

| Molecular Weight | 273.12 g/mol | --INVALID-LINK-- |

Applications in Organic Synthesis

The primary application of this compound lies in its use as a precursor for the synthesis of fused heterocyclic compounds through a sequence of reactions, typically involving the formation of an intermediate that subsequently undergoes intramolecular cyclization. A key example is the synthesis of substituted isoquinoline derivatives.

Synthesis of Tetrahydropyrido[4,3-g]isoquinoline Derivatives

A significant application of a close structural isomer, 4-(3-bromopropoxy)-3-methoxybenzaldehyde, is demonstrated in the synthesis of a key intermediate for tetrahydropyrido[4,3-g]isoquinoline derivatives, which are potent phosphodiesterase (PDE) inhibitors. The synthetic strategy involves an initial reaction of the aldehyde with an amine, followed by an intramolecular cyclization. This approach is directly applicable to this compound.

Reaction Scheme:

Caption: Synthetic pathway to fused isoquinolines.

Experimental Protocol: Synthesis of a Fused Isoquinoline Derivative

This protocol is adapted from a similar synthesis utilizing a structural isomer and is expected to yield the corresponding fused isoquinoline derivative.

Materials:

-

This compound

-

4-Methoxybenzylamine

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Toluene

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reductive Amination:

-

Dissolve this compound (1.0 eq) and 4-methoxybenzylamine (1.1 eq) in methanol.

-

Stir the mixture at room temperature for 1 hour to form the Schiff base.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude secondary amine intermediate.

-

-

Intramolecular Cyclization:

-

Dissolve the crude secondary amine intermediate in toluene.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 12-18 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tetrahydropyrido[3,4-g]isoquinoline derivative.

-

Quantitative Data (Expected):

| Step | Product | Expected Yield | Purity |

| Reductive Amination | N-(4-methoxybenzyl)-1-(3-(3-bromopropoxy)-4-methoxyphenyl)methanamine | 85-95% | >90% (crude) |

| Intramolecular Cyclization | Fused Isoquinoline Derivative | 60-75% | >98% (after chromatography) |

Application in Drug Discovery: Phosphodiesterase Inhibition

Substituted isoquinoline scaffolds are of significant interest in medicinal chemistry due to their potential to act as inhibitors of phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways.

Signaling Pathway:

Caption: PDE-mediated cAMP signaling pathway.

By inhibiting PDEs, the intracellular levels of cAMP or cGMP can be elevated, leading to a range of physiological effects. For example, inhibition of PDE4, which is predominantly found in inflammatory and immune cells, leads to an increase in cAMP levels, resulting in anti-inflammatory effects. This makes PDE4 inhibitors attractive therapeutic targets for diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. The isoquinoline derivatives synthesized from this compound are promising candidates for the development of novel PDE inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its ability to participate in sequential reactions, particularly reductive amination followed by intramolecular cyclization, provides a straightforward route to fused isoquinoline derivatives. These products are of significant interest in drug discovery, especially in the development of phosphodiesterase inhibitors for the treatment of inflammatory and other diseases. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this promising synthetic intermediate.

Application Notes and Protocols for 3-(3-Bromopropoxy)-4-methoxybenzaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Bromopropoxy)-4-methoxybenzaldehyde is a key bifunctional building block in medicinal chemistry, primarily utilized in the synthesis of heterocyclic compounds with therapeutic potential. Its aldehyde group allows for the construction of various ring systems, while the bromopropoxy tail serves as a reactive handle for introducing pharmacophoric moieties or linking to a secondary scaffold. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel pyrazolo[1,5-a]pyridine-3-carboxamides, which have shown significant activity as antitubercular agents.

Application Note 1: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides as Potent Antitubercular Agents

Derivatives of the pyrazolo[1,5-a]pyridine scaffold are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound serves as a crucial intermediate in the synthesis of a series of pyrazolo[1,5-a]pyridine-3-carboxamides that have demonstrated potent inhibitory activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.

The synthetic strategy involves the initial construction of a pyrazolo[1,5-a]pyridine core, followed by the elaboration of the carboxamide side chain. The bromopropoxy group of the starting benzaldehyde is ultimately incorporated into a linker that connects the core scaffold to a substituted piperidine moiety, a key interaction domain for the biological target.

Key Biological Data

The synthesized pyrazolo[1,5-a]pyridine-3-carboxamide derivatives exhibit potent in vitro activity against the drug-sensitive Mtb strain H37Rv and clinically isolated multidrug-resistant Mtb (MDR-TB) strains. The biological data for a representative compound, Compound 1 , is summarized in the table below.

| Compound | Target | Mtb Strain | MIC (μg/mL) |

| 1 | Mycobacterium tuberculosis | H37Rv | <0.002 |

| 1 | Mycobacterium tuberculosis | INH-resistant | <0.002 |

| 1 | Mycobacterium tuberculosis | RMP-resistant | <0.002 |

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Protocol 1: Synthesis of 5-methoxy-2-methyl-N-((4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)phenyl)methyl)pyrazolo[1,5-a]pyridine-3-carboxamide (Compound 1)

This protocol outlines the multi-step synthesis of a potent antitubercular agent starting from 3-hydroxy-4-methoxybenzaldehyde, which is a precursor to this compound.

Step 1: Synthesis of this compound

-

To a solution of 3-hydroxy-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (K2CO3, 2 equivalents).

-

Add 1,3-dibromopropane (1.5 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Step 2: Synthesis of the Pyrazolo[1,5-a]pyridine Core

This step involves the reaction of a substituted pyridine with an aminating agent, followed by cycloaddition. The specific details for the synthesis of the required pyrazolo[1,5-a]pyridine-3-carboxylic acid are proprietary and can be found in the relevant patent literature.

Step 3: Amide Coupling to form Compound 1

-

To a solution of the synthesized pyrazolo[1,5-a]pyridine-3-carboxylic acid (1 equivalent) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA, 2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the appropriate amine, which is synthesized by reacting 4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)aniline with the aldehyde group of this compound via reductive amination, (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous solutions of HCl, NaHCO3, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final compound, Compound 1 .

Visualizations

Experimental Workflow for the Synthesis of Compound 1

Application Notes and Protocols: Derivatization of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde for Biological Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde, a versatile scaffold for generating novel compounds for biological screening. This document outlines detailed protocols for synthesizing various derivatives, methodologies for key biological assays, and representative data from analogous compounds to guide research and development efforts.

Introduction

This compound is a substituted benzaldehyde with two reactive functional groups amenable to derivatization: the aldehyde and the terminal bromide on the propoxy chain. This dual reactivity allows for the synthesis of a diverse library of compounds. The vanillin-like core suggests potential for a range of biological activities, including antimicrobial, antioxidant, and anticancer effects. Vanillin and its derivatives have been shown to modulate various signaling pathways, including the Wnt/β-catenin pathway, which is crucial in development and disease.[1][2] This document provides a starting point for exploring the therapeutic potential of novel derivatives of this compound.

Synthetic Protocols

The following protocols describe common derivatization reactions that can be applied to this compound.

Derivatization of the Aldehyde Group

2.1.1. Synthesis of Schiff Bases

Schiff bases are synthesized via a condensation reaction between an aldehyde and a primary amine.

-

Protocol:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add an equimolar amount of the desired primary amine.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the Schiff base derivative.[3][4]

-

2.1.2. Synthesis of Chalcones

Chalcones are synthesized via a Claisen-Schmidt condensation between a benzaldehyde derivative and an acetophenone.

-

Protocol:

-

In a mortar, grind the desired acetophenone (1 equivalent) with one equivalent of sodium hydroxide for approximately ten minutes.

-

Add this compound (1 equivalent) to the mixture and continue grinding until a paste is formed.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water.

-

Isolate the chalcone derivative by suction filtration.

-

Recrystallize the crude product from 95% ethanol to obtain the pure chalcone.[5][6]

-

2.1.3. Synthesis of Oximes

Oximes are prepared by the reaction of an aldehyde with hydroxylamine.

-

Protocol:

-

In a mortar, thoroughly grind this compound (2 mmol), hydroxylamine hydrochloride (2 mmol), and anhydrous sodium carbonate (3 mmol) at room temperature for approximately 2 minutes.

-

Monitor the reaction by TLC.

-

After completion, add 10 mL of water to the mortar.

-

Collect the solid product by filtration to afford the oxime derivative.[7] For low melting point oximes, extraction with ethyl acetate may be necessary.[7]

-

Derivatization of the Bromo-propoxy Group

2.2.1. Synthesis of Thioethers

Thioethers can be synthesized via a nucleophilic substitution reaction between the alkyl bromide and a thiol.

-

Protocol:

-

Prepare the thiolate by reacting the desired thiol with a strong base like sodium hydride in an appropriate solvent.

-

Add this compound (1 equivalent) to the thiolate solution.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the thioether derivative.[8]

-

2.2.2. Synthesis of Amines

Secondary amines can be synthesized through a nucleophilic substitution reaction with a primary amine.

-

Protocol:

-

Dissolve this compound (1 equivalent) in a polar aprotic solvent such as DMF.

-

Add the desired primary amine (1.2 equivalents) and a non-nucleophilic base such as potassium carbonate (2 equivalents).

-

Heat the reaction mixture at 60-80 °C and monitor by TLC.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the amine derivative.

-

Biological Assays: Protocols

The following are standard protocols for assessing the biological activity of the synthesized derivatives.

Antimicrobial Activity Assay (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth.

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

-

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the free radical scavenging capacity of a compound.

-

Protocol:

-

Prepare a stock solution of the test compound in methanol.

-